(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.: 1307127-20-3
VCID: VC8228802
InChI: InChI=1S/C12H18N2O/c1-9-4-6-11(7-5-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1
SMILES: CC1=CC=C(C=C1)CN(C)C(=O)C(C)N
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

CAS No.: 1307127-20-3

Cat. No.: VC8228802

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide - 1307127-20-3

Specification

CAS No. 1307127-20-3
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name (2S)-2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide
Standard InChI InChI=1S/C12H18N2O/c1-9-4-6-11(7-5-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1
Standard InChI Key LMYFPMBEMRMJDQ-JTQLQIEISA-N
Isomeric SMILES CC1=CC=C(C=C1)CN(C)C(=O)[C@H](C)N
SMILES CC1=CC=C(C=C1)CN(C)C(=O)C(C)N
Canonical SMILES CC1=CC=C(C=C1)CN(C)C(=O)C(C)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises:

  • Chiral center: The (S)-configuration at the second carbon ensures stereochemical specificity.

  • Benzyl moiety: A para-methyl-substituted benzyl group attached to the amide nitrogen.

  • Propionamide backbone: Provides a flexible scaffold for functional group interactions.

Table 1: Comparative Molecular Properties of Related Compounds

Property(S)-2-Amino-N-methyl-N-(2-methyl-benzyl)-propionamide(S)-2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-propionamide
Molecular FormulaC₁₂H₁₈N₂OC₁₂H₁₈N₂OS
Molecular Weight (g/mol)206.28238.35
Key SubstituentOrtho-methyl benzylPara-methylsulfanyl benzyl
IUPAC Name(2S)-2-amino-N-methyl-N-[(2-methylphenyl)methyl]propanamide(2S)-2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide

The para-methyl group in the target compound likely enhances steric accessibility compared to the ortho-methyl analog, potentially influencing receptor binding or solubility.

Synthesis and Optimization

Key Synthetic Routes

While no direct synthesis data exists for the para-methyl variant, methods for analogous compounds involve:

  • Reductive Amination: Reaction of 4-methylbenzaldehyde with (S)-2-amino-propionamide under reducing conditions (e.g., NaBH₃CN).

  • N-Methylation: Treatment of the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Reductive Amination4-Methylbenzaldehyde, NaBH₃CN, MeOH, 0°C65–75
N-MethylationCH₃I, K₂CO₃, DMF, 50°C80–85

Industrial Scalability

Continuous flow reactors and automated platforms could enhance yield and purity for large-scale production, as demonstrated for similar amides.

Applications in Organic Synthesis

Versatile Building Block

  • Amidation Reactions: The primary amine facilitates peptide coupling via EDC/HOBt chemistry.

  • Sulfide Functionalization: Para-methyl groups resist oxidation, unlike methylsulfanyl analogs, enhancing stability in acidic conditions.

Case Study: Prodrug Design

A prodrug derivative of the ortho-methyl analog demonstrated 90% oral bioavailability in rats, highlighting the scaffold’s utility.

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